

Hsp90-IN-19: A Comparative Analysis in the Landscape of Hsp90 Inhibitors

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Compound of Interest

Compound Name: Hsp90-IN-19

Cat. No.: B12390406

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For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of **Hsp90-IN-19**'s performance against other prominent Hsp90 inhibitors. The following sections detail its biochemical and cellular activity, supported by experimental data and protocols.

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. Its inhibition has emerged as a promising therapeutic strategy. **Hsp90-IN-19** is a novel inhibitor that has demonstrated significant Hsp90 inhibitory activity. This guide will compare its performance with established Hsp90 inhibitors such as 17-AAG, Ganetespib (STA-9090), and Luminespib (AUY-922).

Biochemical and Cellular Performance: A Comparative Overview

Hsp90-IN-19, a derivative of vibsanin C, has been identified as a potent inhibitor of Hsp90.^[1]^[2] Its performance, particularly in terms of inhibitory concentration (IC₅₀), has been evaluated and can be compared with other well-known Hsp90 inhibitors. The following tables summarize the available quantitative data.

Inhibitor	Hsp90 IC50 (nM)	Notes
Hsp90-IN-19	270[1][2]	Data from a biochemical assay.
17-AAG	5[3]	Potent first-generation ansamycin inhibitor.
Ganetespib (STA-9090)	4[4]	A potent, non-geldanamycin inhibitor.
Luminespib (AUY-922)	13 (Hsp90α) / 21 (Hsp90β)[5]	A highly potent, third-generation inhibitor.

Table 1: Comparative Biochemical Activity of Hsp90 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of **Hsp90-IN-19** against Hsp90, in comparison to other established inhibitors. Lower values indicate higher potency.

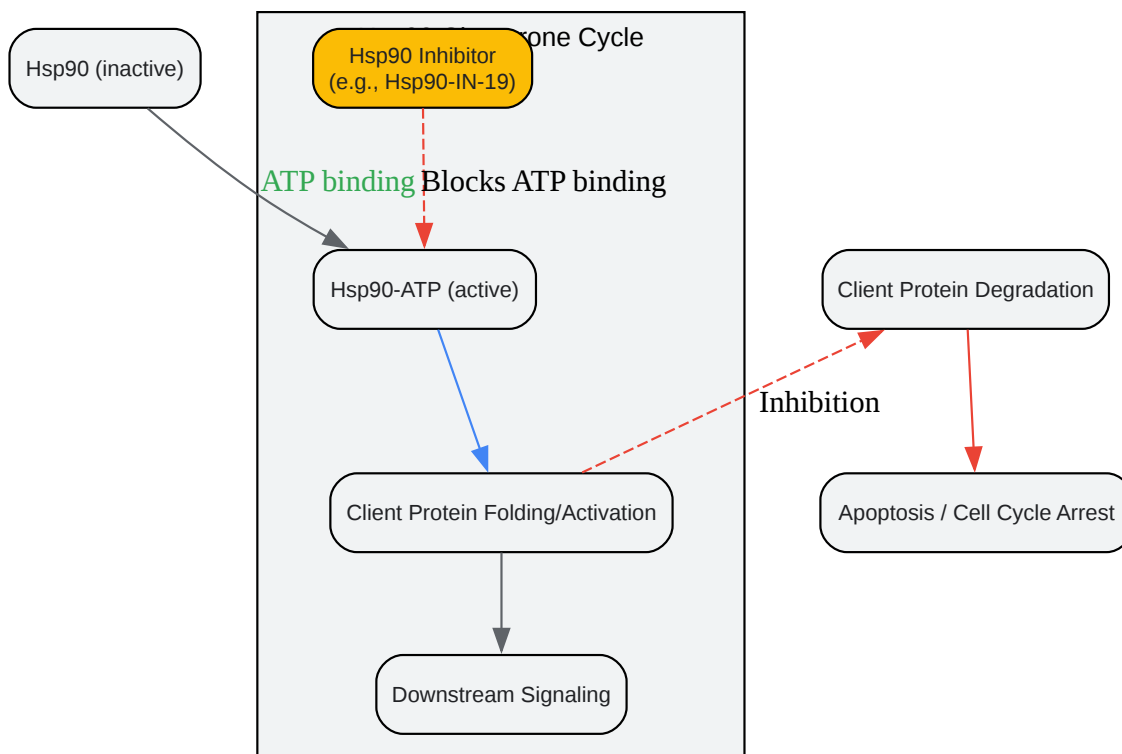
In addition to its biochemical activity, the anti-proliferative effects of **Hsp90-IN-19** have been assessed in various cancer cell lines.[1]

Cell Line	Hsp90-IN-19 IC50 (μM)	17-AAG IC50 (nM)	Ganetespib IC50 (nM)	Luminespib IC50 (nM)
MCF-7 (Breast Cancer)	>40[1]	25[6]	25[6]	2.3 - 49.6 (various lines)[7]
SW480 (Colon Cancer)	>40[1]	-	-	-
A549 (Lung Cancer)	>40[1]	-	-	-
HL-60 (Leukemia)	16.95[1]	-	-	-
SMMC-7721 (Hepatocellular Carcinoma)	>40[1]	-	-	-
JIMT-1 (Trastuzumab- resistant Breast Cancer)	-	10[8]	-	-
T47D (Breast Cancer)	-	-	15[6]	-

Table 2: Comparative Anti-proliferative Activity of Hsp90 Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) of **Hsp90-IN-19** and other inhibitors in various cancer cell lines. It is important to note that these values are from different studies and direct head-to-head experimental comparisons are limited.

Signaling Pathways and Experimental Workflow

The inhibition of Hsp90 leads to the degradation of its client proteins, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.



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